1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol
Description
1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the indole nucleus with a triazinoindole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O/c1-10-7-8-13-12(9-10)15-17(20-13)21-19(24-22-15)25-23-16-11-5-3-4-6-14(11)26(2)18(16)27/h3-9,27H,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWVZCXVDZFSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N=NC4=C(N(C5=CC=CC=C54)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol typically involves multiple steps, starting with the preparation of the indole and triazinoindole precursors. The key steps include:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Synthesis of the Triazinoindole Moiety: The triazinoindole moiety can be prepared by cyclization reactions involving appropriate precursors, such as hydrazine derivatives and nitriles, under specific conditions.
Coupling Reaction: The final step involves the coupling of the indole and triazinoindole moieties through diazotization and subsequent azo coupling reactions. This step requires careful control of reaction conditions, including temperature, pH, and the use of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazinoindole moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted indole or triazinoindole derivatives.
Scientific Research Applications
1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a dye or pigment in various industrial applications.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting various biochemical processes.
DNA/RNA Interaction: It may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide: This compound shares a similar triazinoindole structure but differs in the substituents attached to the indole nucleus.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities and applications.
Uniqueness
1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol is unique due to its specific combination of the indole and triazinoindole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
